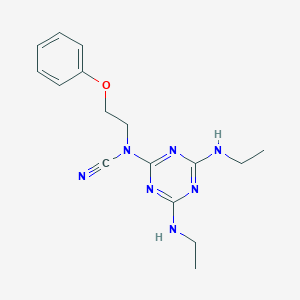
4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with ethylamino groups and a phenoxyethyl cyanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the reaction of cyanuric chloride with ethylamine under controlled conditions to introduce the ethylamino groups. This is followed by the reaction with 2-phenoxyethylamine to attach the phenoxyethyl cyanamide moiety. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine ring, where the ethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may have applications in the treatment of certain diseases due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4,6-Diamino-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide
- [4,6-Bis(methylamino)-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide
Uniqueness
Compared to similar compounds, 4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
306318-66-1 |
|---|---|
Molekularformel |
C16H21N7O |
Molekulargewicht |
327.38g/mol |
IUPAC-Name |
[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide |
InChI |
InChI=1S/C16H21N7O/c1-3-18-14-20-15(19-4-2)22-16(21-14)23(12-17)10-11-24-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3,(H2,18,19,20,21,22) |
InChI-Schlüssel |
IVVLDNNTNMUFHJ-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)N(CCOC2=CC=CC=C2)C#N)NCC |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)N(CCOC2=CC=CC=C2)C#N)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















